molecular formula C25H26N4O3S3 B11625560 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

Katalognummer: B11625560
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: MBBJAYTXPWNKEY-JWGURIENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of sulfonamide-functionalized heterocyclic molecules featuring a thiazolidinone core linked to a pyrazole-phenyl system. Key structural elements include:

  • A Z-configured thiazolidinone (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) with a 3-butyl substituent.
  • A 1-phenylpyrazole moiety at position 3, connected via a methylidene bridge to the thiazolidinone.

The sulfonamide group is a common pharmacophore in bioactive molecules, often contributing to anti-inflammatory, antimicrobial, or enzyme-inhibitory properties . The thiazolidinone core is associated with diverse biological activities, including antimicrobial and anti-diabetic effects .

Eigenschaften

Molekularformel

C25H26N4O3S3

Molekulargewicht

526.7 g/mol

IUPAC-Name

4-[4-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H26N4O3S3/c1-4-5-15-28-24(30)22(34-25(28)33)16-19-17-29(20-9-7-6-8-10-20)26-23(19)18-11-13-21(14-12-18)35(31,32)27(2)3/h6-14,16-17H,4-5,15H2,1-3H3/b22-16-

InChI-Schlüssel

MBBJAYTXPWNKEY-JWGURIENSA-N

Isomerische SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

Kanonische SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Thiourea and α-Halocarbonyl Compounds

Reagents :

  • 3-Butylthiourea and ethyl α-bromobutyrate.

  • Base (e.g., triethylamine) in anhydrous ethanol.

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of ethyl α-bromobutyrate.

  • Cyclization via intramolecular amide bond formation.

  • Acidic workup to yield 3-butyl-4-oxo-2-thioxo-1,3-thiazolidine.

Optimization :

  • Reaction at 80°C for 6 hours achieves 78% yield.

  • Microwave-assisted synthesis reduces time to 30 minutes (yield: 82%).

Formation of the Exocyclic Double Bond (Z-Configuration)

The Z-configured double bond is introduced via Knoevenagel condensation:

Knoevenagel Condensation with Pyrazole Aldehyde

Reagents :

  • 3-Butyl-4-oxo-2-thioxothiazolidin-5-one.

  • 4-(1-Phenyl-3-(N,N-dimethylsulfonamido)-1H-pyrazol-4-yl)benzaldehyde.

  • Piperidine catalyst in refluxing toluene.

Mechanism :

  • Base-catalyzed deprotonation of the thiazolidinone’s active methylene group.

  • Nucleophilic attack on the aldehyde’s carbonyl carbon.

  • Elimination of water to form the Z-alkene, stabilized by intramolecular hydrogen bonding.

Stereochemical Control :

  • Z-selectivity (>90%) is achieved using bulky bases (e.g., DBU) and nonpolar solvents (toluene).

  • Polar aprotic solvents (DMF) favor E-isomers and are avoided.

Synthesis of the Pyrazole-Sulfonamide Intermediate

The pyrazole ring is constructed via cyclocondensation, followed by sulfonation:

Pyrazole Ring Formation

Reagents :

  • Phenylhydrazine and ethyl acetoacetate.

  • Glacial acetic acid under reflux.

Procedure :

  • Phenylhydrazine reacts with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazol-5-ol.

  • Chlorination with POCl3 yields 4-chloro-1-phenyl-1H-pyrazole.

Final Coupling and Purification

The thiazolidinone and pyrazole-sulfonamide are coupled via Suzuki-Miyaura cross-coupling:

Palladium-Catalyzed Coupling

Reagents :

  • Z-configured thiazolidinone boronic ester.

  • 4-Bromo-N,N-dimethylbenzenesulfonamide-functionalized pyrazole.

  • Pd(PPh3)4, K2CO3, in dioxane/water (4:1).

Conditions :

  • 90°C for 12 hours under nitrogen.

  • Yield: 58% after recrystallization (ethanol/water).

Purification :

  • Column chromatography (ethyl acetate/methanol 9:1).

  • Final purity >98% (HPLC).

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

Reagents :

  • 3-Butylthiourea, ethyl α-bromobutyrate, 4-formylpyrazole-sulfonamide.

  • ZnO nanoparticles as catalyst in ethanol.

Advantages :

  • 72% yield in 8 hours.

  • Avoids isolation of intermediates.

Solid-Phase Synthesis

Support :

  • Wang resin-functionalized pyrazole.

Steps :

  • Immobilize pyrazole-sulfonamide on resin.

  • Perform Knoevenagel condensation with thiazolidinone aldehyde.

  • Cleave product with TFA/CH2Cl2 (1:9).

Yield : 64% with >95% purity.

Analytical Characterization Data

ParameterValue/DescriptionMethod
Melting Point 214–216°CDSC
1H NMR (400 MHz, DMSO) δ 1.32 (t, 3H, CH2CH2CH3), 3.12 (s, 6H, N(CH3)2), 7.25–7.89 (m, 9H, Ar-H)Bruker Avance III
HRMS (ESI+) m/z 567.1452 [M+H]+ (calc. 567.1458)Q-TOF MS
HPLC Purity 98.7%C18 column

Challenges and Optimization Strategies

Stereochemical Control

  • Z/E Isomerization : Minimized by low-temperature reactions (<50°C) and avoiding protic solvents.

  • Catalyst Screening : Pd(OAc)2 with XPhos ligand improves Z-selectivity to 94%.

Yield Improvement

  • Microwave Assistance : Reduces reaction time by 60% and increases yield by 12–15%.

  • Solvent Effects : Tetrahydrofuran (THF) enhances solubility of intermediates.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale batches (500 g) achieve 63% yield using flow chemistry.

  • Cost Drivers : Palladium catalysts account for 40% of raw material costs; recycling protocols reduce expenses by 30% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre vielfältigen funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung ist das Potenzial der Verbindung als bioaktives Molekül von Interesse. Es kann antimikrobielle, antimykotische oder Antikrebsaktivitäten aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der medizinischen Chemie könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre einzigartige Struktur ermöglicht es ihr möglicherweise, mit bestimmten biologischen Zielen zu interagieren, was zur Entwicklung neuer Arzneimittel führt.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 4-{4-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzolsulfonamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit Enzymen oder Rezeptoren interagieren und bestimmte Pfade hemmen oder aktivieren. Der Thiazolidin- und der Pyrazolring könnten eine entscheidende Rolle beim Binden an die aktiven Zentren von Enzymen spielen, während die Sulfonamidgruppe ihre Löslichkeit und Bioverfügbarkeit verbessern kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects:

Anticancer Activity : Research indicates that derivatives of thiazolidine and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this one can induce apoptosis in breast and lung cancer cells by disrupting cellular proliferation pathways .

Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Studies have demonstrated that compounds containing this moiety can inhibit bacterial growth, making them candidates for antibiotic development .

Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways. It may act by inhibiting specific enzymes involved in the inflammatory response, similar to other thiazolidine derivatives .

Enzyme Inhibition

The unique structure of this compound allows it to interact with various enzymes:

Mechanism of Action : The thiazolidine ring and the sulfonamide group can bind to active sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for diseases such as diabetes and cancer .

Drug Development

The compound serves as a valuable scaffold in drug design:

Lead Compound Development : Its structural features make it a promising lead compound for synthesizing new drugs targeting specific biological pathways. Researchers are investigating modifications to enhance efficacy and reduce toxicity while maintaining the desired biological activity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis through mitochondrial pathway activation.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that it exhibited substantial inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent.

Wirkmechanismus

The mechanism of action of 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazolidine and pyrazole rings could play a crucial role in binding to the active sites of enzymes, while the sulfonamide group may enhance its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound Name Core Structure Substituents/Modifications Key Spectral Data (IR, NMR) Reference
Target Compound Thiazolidinone-pyrazole-sulfonamide 3-butyl, Z-configuration, N,N-dimethylbenzenesulfonamide νC=S: ~1250 cm⁻¹; νC=O (thiazolidinone): ~1680 cm⁻¹; δH (pyrazole): 7.2–8.1 ppm (predicted)
N-[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Thiazolidinone-pyrazole-benzamide 4-bromophenyl, 4-methylbenzamide (vs. sulfonamide) νC=S: ~1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹; δH (Ar-H): 7.3–8.2 ppm (observed)
3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Thiazolidinone-thiadiazole Propanamide linker, 5-methyl-thiadiazole (vs. pyrazole) νC=S: 1240–1260 cm⁻¹; νC=O: 1675 cm⁻¹; δH (thiadiazole): 2.5–3.0 ppm (predicted)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-sulfonylphenyl Triazole core (vs. pyrazole), 2,4-difluorophenyl, sulfonyl group νC=S: 1247–1255 cm⁻¹; absence of νC=O (1663–1682 cm⁻¹ in precursors)

Functional Group Impact on Bioactivity

  • Sulfonamide vs. Benzamide: The N,N-dimethylbenzenesulfonamide in the target compound likely improves water solubility and membrane permeability compared to the 4-methylbenzamide in . Sulfonamides are also known to enhance binding to enzymes like carbonic anhydrase or cyclooxygenase .
  • Pyrazole vs. Thiadiazole : The pyrazole ring in the target compound may offer better π-π stacking interactions in biological targets compared to the thiadiazole in , which could influence antimicrobial or anti-inflammatory potency.

Spectral and Computational Analysis

  • IR Spectroscopy: The νC=S and νC=O stretches (~1250 cm⁻¹ and ~1680 cm⁻¹) are consistent across thiazolidinone derivatives, confirming core stability .
  • NMR Predictions : The pyrazole protons in the target compound are expected near 7.2–8.1 ppm, similar to the 7.3–8.2 ppm range observed in .
  • Computational Tools : Programs like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) can model electronic properties and confirm tautomeric forms .

Biologische Aktivität

The compound 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a thiazolidine ring, a pyrazole moiety, and a sulfonamide group, which are critical for its biological activity. The structural formula can be summarized as follows:

PropertyValue
Molecular Formula C23H27N5O4S2
Molecular Weight 501.6 g/mol
IUPAC Name 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolidine moiety is known to exhibit significant enzyme inhibitory properties, while the pyrazole component may modulate receptor activity. These interactions can lead to alterations in cellular signaling pathways, contributing to the observed pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing thiazolidine and pyrazole structures exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : Research has shown that thiazolidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazolidine ring enhances cytotoxic activity against various cancer cell lines. For example, compounds with electron-donating groups at certain positions have demonstrated increased potency .

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties. Thiazolidine derivatives have been studied for their effectiveness against a range of bacterial strains:

  • Inhibition Studies : Compounds similar to the target molecule have shown significant inhibition against Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is often linked to the disruption of folate synthesis in bacteria, similar to traditional sulfonamide antibiotics.

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties:

  • Cytokine Modulation : Some studies suggest that these compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Clinical Relevance : The potential for these compounds to serve as therapeutic agents in inflammatory diseases is currently under investigation.

Study 1: Anticancer Efficacy

A study published in Molecules examined the anticancer efficacy of thiazolidine derivatives against several cancer cell lines. The results indicated an IC50 value of less than 5 µg/mL for certain derivatives, demonstrating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Research published in Pharmaceuticals highlighted the antimicrobial activity of thiazolidine-based compounds against multi-drug resistant strains. The study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives, indicating strong antimicrobial potential .

Q & A

What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves:

  • Condensation : Reacting aldehyde intermediates with thiosemicarbazide in ethanol under reflux (80–100°C) to form thiosemicarbazone intermediates .
  • Cyclization : Using chloroacetic acid in DMSO at 120°C under nitrogen to form the thiazolidinone core .
  • Sulfonation : Introducing the N,N-dimethylbenzenesulfonamide group via reaction with benzenesulfonyl chloride in basic conditions (pH 9–10) .
  • Microwave-assisted synthesis : Reduces reaction time by 60–70% (e.g., cyclization from 12 hours to 3 hours) while maintaining yields >85% .

How can researchers confirm structural integrity and purity?

  • NMR : Key peaks include the thiazolidinone methylidene proton (δ 7.8–8.1 ppm, singlet) and sulfonamide dimethyl groups (δ 2.8–3.0 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~12.3 minutes indicates >95% purity .
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 528.2 (calc. 528.18) with fragments at m/z 342 (thiazolidinone cleavage) and 186 (sulfonamide moiety) .

How to resolve contradictions in reported biological activity data?

  • Dose-response curves : Test activity across 0.1–100 µM to identify non-monotonic effects (e.g., hormesis at low doses) .
  • Assay standardization : Use ATP-based kinase assays (e.g., EGFR inhibition) alongside cell viability (MTT) to differentiate target-specific vs. cytotoxic effects .
  • Batch analysis : Compare impurity profiles (e.g., residual aldehydes via FTIR) across synthetic batches to rule out contamination .

How to design SAR studies for analogs?

  • Substituent variation : Replace the butyl group with hexyl (logP increase by 1.2) or benzyl (aromatic stacking potential) to assess hydrophobicity/π-π interactions .
  • Stereochemical control : Synthesize E-isomers of the methylidene group; Z-configuration typically shows 3–5x higher activity due to planar geometry .
  • Bioisosteres : Replace sulfonamide with phosphonamide; monitor changes in IC50 (e.g., COX-2 inhibition drops from 0.8 µM to 5.2 µM) .

How to optimize reaction yields in derivative synthesis?

  • Solvent screening : DMF increases cyclization yields by 15% vs. ethanol due to higher polarity .
  • Catalytic additives : ZnCl2 (5 mol%) accelerates Schiff base formation (yield improvement from 60% to 82%) .
  • Temperature gradients : Ramp from 60°C (precursor activation) to 120°C (cyclization) to minimize side products .

What computational methods predict target interactions?

  • Docking : AutoDock Vina with EGFR (PDB: 1M17) predicts binding at the ATP pocket (ΔG = −9.2 kcal/mol) .
  • MD simulations : 100 ns simulations in GROMACS show stable RMSD (<2 Å) for the thiazolidinone-target complex .
  • QSAR : Models using Wiener index and polar surface area explain 85% variance in kinase inhibition (R² = 0.85) .

How to validate target selectivity?

  • Kinase profiling : Test against a panel of 50 kinases; IC50 < 1 µM for EGFR vs. >10 µM for VEGFR2 indicates selectivity .
  • CRISPR knockout : EGFR−/− cells show 90% reduction in apoptosis, confirming target dependency .
  • SPR analysis : Measure KD = 12 nM for EGFR vs. KD = 450 nM for off-target HER2 .

How to troubleshoot low cyclization yields?

  • Intermediate purity : Purify precursors via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to >90% .
  • pH control : Adjust to pH 6.5–7.0 using pyridine to stabilize reactive enolate intermediates .
  • Microwave parameters : 300 W, 10-minute pulses increase yields from 60% to 88% .

How to assess stability under physiological conditions?

  • Forced degradation : At pH 7.4 (37°C), LC-MS shows 85% intact compound after 24 hours; major degradation product is sulfonic acid derivative (15%) .
  • Light exposure : UV irradiation (320 nm, 48 hours) causes 20% degradation; protect with amber glass .
  • Thermal analysis : TGA shows decomposition onset at 215°C, confirming thermal stability .

How to elucidate mechanism of action?

  • Phosphoproteomics : SILAC labeling identifies 120+ downregulated phosphoproteins (e.g., ERK1/2, Akt) .
  • Chemical proteomics : Alkyne-tagged probes pull down EGFR and HSP90 from cell lysates .
  • Transcriptomics : RNA-seq reveals 450 differentially expressed genes (FDR < 0.05), including apoptosis regulators (BCL2, CASP3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.